1-Tert-butylsulfanyl-3-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylsulfanyl-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZJUAKVGVDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 Tert Butylsulfanyl 3 Fluorobenzene
Direct Synthetic Approaches
Direct methods for the synthesis of 1-tert-butylsulfanyl-3-fluorobenzene focus on the immediate formation of the aryl-sulfur bond as a key step. These strategies typically involve either nucleophilic attack by a sulfur species on an activated aromatic ring or an electrophilic attack by a sulfur-containing reagent.
Nucleophilic Aromatic Substitution (SNAr) Routes for C-S Bond Formation
Nucleophilic aromatic substitution (SNAr) is a classical and powerful method for forming carbon-heteroatom bonds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.
For the synthesis of this compound, this route would typically involve the reaction of an aryl fluoride (B91410) with a tert-butylthiolate salt. The fluorine atom of a fluorinated benzene (B151609) ring can act as a leaving group, especially when the ring is "activated" by electron-withdrawing groups. In the case of a substrate like 1,3-difluorobenzene, one fluorine atom can serve as the leaving group while the other remains, acting as a moderate electron-withdrawing group to facilitate the substitution.
The general mechanism involves the attack of the tert-butylthiolate anion on the carbon atom bearing a fluorine leaving group. The presence of the second fluorine atom at the meta-position provides some electronic activation, though less pronounced than ortho or para substituents would. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to solvate the cation of the thiolate salt and promote the reaction. nih.govorgsyn.orgresearchgate.net The choice of base to generate the thiolate from tert-butylthiol is also critical, with strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) being common. orgsyn.orgresearchgate.net
Recent advancements have explored photoredox catalysis to enable the SNAr of unactivated fluoroarenes, expanding the scope of this reaction to include electron-neutral and even electron-rich systems under mild conditions. nih.gov
Electrophilic Thiolation of Fluorinated Aromatics
An alternative direct approach is electrophilic thiolation, where the aromatic ring acts as the nucleophile. This method involves reacting a fluorinated aromatic compound, such as fluorobenzene (B45895), with an electrophilic sulfur reagent. These reagents are effectively sources of an "RS+" cation.
Common electrophilic sulfur reagents include sulfenyl chlorides (e.g., tert-butylsulfenyl chloride) or N-(alkylthio)imides (e.g., N-(tert-butylthio)phthalimide). The reaction typically requires a Lewis or Brønsted acid catalyst to activate the aromatic ring for electrophilic attack. orgsyn.org For instance, trifluoromethanesulfenamides have been used for Friedel-Crafts-like reactions to introduce a CF3S group onto aromatic rings, a process analogous to tert-butylthiolation. researchgate.net
This strategy's success is highly dependent on the reactivity of the fluorobenzene substrate. While fluorine is an ortho-, para-director, its inductive electron-withdrawing effect deactivates the ring towards electrophilic substitution compared to benzene itself.
Indirect Synthetic Pathways via Functional Group Interconversions
Indirect pathways involve the synthesis of a precursor molecule that already contains either the fluorinated aromatic ring or the tert-butylthio group, followed by a functional group interconversion to arrive at the final product.
Transformations Involving Sulfur-Containing Precursors
This approach begins with a sulfur-containing aromatic compound that is subsequently modified. For example, one could start with a diaryl disulfide, such as bis(3-fluorophenyl) disulfide. Direct fluorination of nitro-substituted diaryl disulfides is a known industrial method for producing precursors to compounds like (pentafluorosulfanyl)benzenes, highlighting the utility of disulfides as starting materials in fluoroaromatic chemistry. rsc.org While not a direct route to the target molecule, this illustrates the principle of modifying a pre-existing sulfur-containing aromatic.
Another conceptual approach involves the reduction of a sulfoxide. If 3-fluorophenyl tert-butyl sulfoxide were available, its reduction would yield the desired thioether.
Derivatization of Pre-functionalized Fluorobenzenes
Perhaps the most straightforward indirect method is the derivatization of 3-fluorobenzenethiol, which is a commercially available starting material. google.commdpi.com This method treats the synthesis as a simple alkylation of a thiol.
The reaction involves the deprotonation of 3-fluorobenzenethiol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding thiolate anion. This nucleophilic thiolate is then reacted with a tert-butyl electrophile, such as tert-butyl bromide or tert-butyl chloride. The reaction is a standard SN1 or E1-prone alkylation, and conditions must be chosen carefully. A common method to generate the tert-butyl cation for alkylation is the use of isobutylene (B52900) gas in the presence of a strong acid catalyst. nih.gov This acid-catalyzed addition of the thiol to the olefin avoids the use of tert-butyl halides.
Catalytic Methods in the Synthesis of Aryl Thioethers
Modern synthetic chemistry heavily relies on transition-metal catalysis to form C-S bonds under milder conditions and with greater functional group tolerance than traditional methods. Palladium and copper are the most common metals employed for this purpose. organic-chemistry.org
These methods are particularly useful when the SNAr reaction is not feasible due to a lack of activation on the aromatic ring. organic-chemistry.org A typical catalytic cycle involves the oxidative addition of an aryl halide (e.g., 3-bromo- (B131339) or 3-iodofluorobenzene) to a low-valent metal center (e.g., Pd(0) or Cu(I)). Subsequent reaction with a thiolate and reductive elimination yields the aryl thioether product and regenerates the catalyst. organic-chemistry.org
Recent research has focused on developing more practical and environmentally benign catalytic systems. For instance, odorless surrogates for volatile and malodorous thiols like tert-butylthiol have been developed. S-tert-butyl isothiouronium bromide can be used as a tert-butylthiol equivalent in palladium-catalyzed cross-coupling reactions, forming the thiolate in situ and affording high yields of tert-butyl aryl sulfides.
Below is a table summarizing a representative palladium-catalyzed C-S cross-coupling reaction using such a surrogate.
| Parameter | Condition |
| Aryl Halide | 4-Bromoanisole (as a model substrate) |
| Thiol Source | S-tert-butyl isothiouronium bromide |
| Catalyst System | Pd(dba)2 / dppf |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 110 °C |
| Yield | 87% (for 4-methoxy-S-tert-butylthiobenzene) |
| Data derived from a study on odorless access to tert-butyl arylsulfides. |
Copper-catalyzed systems, often referred to as Ullmann-type couplings, are also widely used and offer a more economical alternative to palladium. These reactions typically couple an aryl iodide with a thiol in the presence of a copper(I) catalyst and a base, often in a polar solvent like DMF.
Mechanistic Studies and Reactivity Profiles of 1 Tert Butylsulfanyl 3 Fluorobenzene
Reactivity of the Aryl-Fluorine Bond
The presence of a fluorine atom on the aromatic ring introduces a site for potential nucleophilic aromatic substitution (SNAr). The reactivity of this C-F bond is significantly influenced by the other substituent on the ring, in this case, the tert-butylsulfanyl group.
Investigation of Nucleophilic Substitution Pathways on the Fluorine Atom
The carbon-fluorine bond is the strongest single bond to carbon, which generally makes fluorinated aromatic compounds less reactive in nucleophilic substitution reactions compared to their heavier halogen counterparts. nih.gov However, the reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. rsc.org In the case of 1-tert-butylsulfanyl-3-fluorobenzene, the fluorine atom is positioned meta to the tert-butylsulfanyl group.
While no direct experimental data on the nucleophilic substitution of this compound is readily available in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, the nucleophilic aromatic substitution of fluorine in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been investigated with various nucleophiles. researchgate.netnih.govrsc.org In this molecule, the strongly electron-withdrawing nitro and pentafluorosulfanyl groups activate the fluorine atom towards substitution. The reactions proceed with oxygen, sulfur, and nitrogen nucleophiles to afford the corresponding substituted products in moderate to good yields.
Based on these findings, it can be inferred that the fluorine atom in this compound would be significantly less reactive towards nucleophilic substitution compared to a system with strong electron-withdrawing groups. The tert-butylsulfanyl group is generally considered to be a weak activating or deactivating group, and its meta position relative to the fluorine atom does not provide significant resonance stabilization to the Meisenheimer intermediate formed during an SNAr reaction. rsc.org
A plausible, albeit likely slow, reaction pathway for the nucleophilic substitution on this compound is depicted below:
Scheme 1: Postulated Nucleophilic Aromatic Substitution of this compound
A general representation of the SNAr reaction where Nu represents a nucleophile.
To achieve substitution, forcing conditions such as high temperatures and strong nucleophiles would likely be necessary. The expected products from such reactions with various nucleophiles are summarized in the following table, although experimental verification is needed.
| Nucleophile (Nu-H) | Expected Product | Plausible Reaction Conditions |
| Methoxide (CH₃O⁻) | 1-tert-butylsulfanyl-3-methoxybenzene | High Temperature, Strong Base (e.g., NaH) |
| Thiophenoxide (PhS⁻) | 1-tert-butylsulfanyl-3-(phenylthio)benzene | High Temperature, Polar Aprotic Solvent (e.g., DMF) |
| Amine (R₂NH) | N,N-dialkyl-3-(tert-butylsulfanyl)aniline | High Temperature, Strong Base, Polar Aprotic Solvent |
Interactive Data Table: Expected Nucleophilic Substitution Products This table is based on expected reactivity and requires experimental validation.
| Nucleophile (Nu-H) | Expected Product | Plausible Reaction Conditions |
|---|---|---|
| Methoxide (CH₃O⁻) | 1-tert-butylsulfanyl-3-methoxybenzene | High Temperature, Strong Base (e.g., NaH) |
| Thiophenoxide (PhS⁻) | 1-tert-butylsulfanyl-3-(phenylthio)benzene | High Temperature, Polar Aprotic Solvent (e.g., DMF) |
| Amine (R₂NH) | N,N-dialkyl-3-(tert-butylsulfanyl)aniline | High Temperature, Strong Base, Polar Aprotic Solvent |
Influence of the Tert-butylsulfanyl Group on Aromatic Reactivity
The tert-butylsulfanyl group (-S-t-Bu) influences the reactivity of the aromatic ring through a combination of inductive and resonance effects, as well as steric hindrance.
The tert-butyl group attached to the sulfur is a bulky group that can sterically hinder access to the ortho positions. msu.edu Furthermore, alkyl groups like tert-butyl are known to be weakly electron-donating through an inductive effect. nih.gov In the case of this compound, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal, which is only partially offset by its resonance electron donation. organic-chemistry.org The fluorine atom is also an ortho-, para-director.
The combined influence of the meta-positioned tert-butylsulfanyl and fluoro groups on electrophilic aromatic substitution is complex. The activating effect of the tert-butylsulfanyl group and the deactivating effect of the fluorine atom will compete. The directing effects will also be a combination of the ortho-, para-directing nature of both substituents. The most likely positions for electrophilic attack would be those activated by the tert-butylsulfanyl group and least deactivated by the fluorine atom.
Transformations Involving the Sulfur Moiety
The sulfur atom in the tert-butylsulfanyl group is susceptible to various transformations, most notably oxidation and cleavage of the carbon-sulfur bond.
Oxidation Reactions (e.g., to Sulfoxides and Sulfones)
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-established transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being among the most frequently used. researchgate.netmasterorganicchemistry.comorganic-chemistry.org The selectivity of the oxidation (sulfide to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.
For this compound, oxidation would lead to the formation of 1-(tert-butylsulfinyl)-3-fluorobenzene and 1-(tert-butylsulfonyl)-3-fluorobenzene. While specific experimental data for this substrate is not available in the reviewed literature, general procedures for the oxidation of aryl alkyl thioethers can be applied. The oxidation of phenyl butyl thioether with m-CPBA has been shown to yield the corresponding sulfoxide or sulfone depending on the reaction temperature and the amount of oxidant used.
Scheme 2: Oxidation of this compound
A general scheme for the oxidation of the thioether to the sulfoxide and sulfone.
The following table summarizes the expected products and general conditions for the oxidation of this compound based on analogous reactions.
| Oxidizing Agent | Stoichiometry (eq.) | Expected Major Product | General Reaction Conditions |
| m-CPBA | 1.0 - 1.2 | 1-(tert-butylsulfinyl)-3-fluorobenzene | 0 °C, CH₂Cl₂ |
| m-CPBA | > 2.0 | 1-(tert-butylsulfonyl)-3-fluorobenzene | Room Temperature to 35 °C, CH₂Cl₂ |
| H₂O₂ | Stoichiometric | 1-(tert-butylsulfinyl)-3-fluorobenzene | Catalytic acid or metal catalyst |
| H₂O₂ | Excess | 1-(tert-butylsulfonyl)-3-fluorobenzene | Higher temperature, prolonged reaction time |
Interactive Data Table: Expected Oxidation Products This table is based on general procedures for sulfide (B99878) oxidation and requires experimental verification for this specific substrate.
| Oxidizing Agent | Stoichiometry (eq.) | Expected Major Product | General Reaction Conditions |
|---|---|---|---|
| m-CPBA | 1.0 - 1.2 | 1-(tert-butylsulfinyl)-3-fluorobenzene | 0 °C, CH₂Cl₂ |
| m-CPBA | > 2.0 | 1-(tert-butylsulfonyl)-3-fluorobenzene | Room Temperature to 35 °C, CH₂Cl₂ |
| H₂O₂ | Stoichiometric | 1-(tert-butylsulfinyl)-3-fluorobenzene | Catalytic acid or metal catalyst |
| H₂O₂ | Excess | 1-(tert-butylsulfonyl)-3-fluorobenzene | Higher temperature, prolonged reaction time |
Cleavage and Modification of the C-S Bond
The carbon-sulfur bond in aryl tert-butyl thioethers can be cleaved under various conditions. The cleavage of the C(sp²)-S bond is generally more difficult than the C(sp³)-S bond. organic-chemistry.org In this compound, both a C(aryl)-S bond and a C(tert-butyl)-S bond are present.
Studies on the cleavage of thioethers have shown that the C(sp³)-S bond is more susceptible to cleavage than the C(sp²)-S bond. organic-chemistry.org For instance, metal-free methods using reagents like N-bromosuccinimide (NBS) have been developed for the selective cleavage of C(sp³)-S bonds in thioethers. organic-chemistry.org Reductive cleavage of C-S bonds can also be achieved using various reducing agents. lumenlearning.com
In the context of this compound, selective cleavage of the tert-butyl-S bond would lead to the formation of 3-fluorothiophenol (B1676560), a valuable synthetic intermediate. This could potentially be achieved using strong acids or Lewis acids, which would protonate the sulfur atom and facilitate the departure of the stable tert-butyl cation.
While specific protocols for the C-S bond cleavage of this compound are not detailed in the available literature, research on the cleavage of aryl tert-butyl sulfoxide radical cations indicates that the C-S bond fragmentation rate is influenced by the electronic nature of the aryl substituent.
Palladium-Catalyzed Reactions and Cross-Coupling Methodologies Involving Fluorinated Aryl Thioethers
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl halides and triflates are common substrates in these reactions. The reactivity of the C-F bond in palladium-catalyzed cross-coupling is generally low, often requiring specialized catalysts and harsh reaction conditions. researchgate.net
Aryl thioethers have also emerged as viable coupling partners in palladium-catalyzed reactions, typically involving the cleavage of the C-S bond. However, there are no specific reports found in the reviewed literature on the use of this compound as a substrate in such reactions.
Given the lower reactivity of the C-F bond, it is plausible that palladium-catalyzed cross-coupling reactions of this compound could proceed via activation of the C-S bond, although this would likely require specific catalytic systems designed for C-S bond cleavage. Alternatively, the fluorine atom could potentially participate in cross-coupling reactions under forcing conditions, especially with highly active catalyst systems.
The following table provides a hypothetical overview of potential palladium-catalyzed cross-coupling reactions involving this compound, highlighting the challenges and potential outcomes.
| Reaction Type | Coupling Partner | Potential Product(s) | Plausible Catalyst System | Challenges and Considerations |
| Suzuki-Miyaura | Arylboronic acid | 3-(tert-butylsulfanyl)biphenyl | Pd(OAc)₂ / SPhos | Low reactivity of C-F bond; potential for C-S bond cleavage. |
| Heck | Alkene | 1-alkenyl-3-(tert-butylsulfanyl)benzene | Pd(OAc)₂ / P(t-Bu)₃ | Low reactivity of C-F bond; regioselectivity issues. |
| Sonogashira | Terminal alkyne | 1-alkynyl-3-(tert-butylsulfanyl)benzene | PdCl₂(PPh₃)₂ / CuI | Low reactivity of C-F bond; potential for Glaser coupling. nih.gov |
| Buchwald-Hartwig | Amine | N-aryl-3-(tert-butylsulfanyl)aniline | Pd₂(dba)₃ / BINAP | Low reactivity of C-F bond; potential for side reactions. nih.gov |
Interactive Data Table: Potential Palladium-Catalyzed Cross-Coupling Reactions This table presents hypothetical scenarios and requires experimental investigation.
| Reaction Type | Coupling Partner | Potential Product(s) | Plausible Catalyst System | Challenges and Considerations |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 3-(tert-butylsulfanyl)biphenyl | Pd(OAc)₂ / SPhos | Low reactivity of C-F bond; potential for C-S bond cleavage. |
| Heck | Alkene | 1-alkenyl-3-(tert-butylsulfanyl)benzene | Pd(OAc)₂ / P(t-Bu)₃ | Low reactivity of C-F bond; regioselectivity issues. |
| Sonogashira | Terminal alkyne | 1-alkynyl-3-(tert-butylsulfanyl)benzene | PdCl₂(PPh₃)₂ / CuI | Low reactivity of C-F bond; potential for Glaser coupling. |
| Buchwald-Hartwig | Amine | N-aryl-3-(tert-butylsulfanyl)aniline | Pd₂(dba)₃ / BINAP | Low reactivity of C-F bond; potential for side reactions. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Tert Butylsulfanyl 3 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental data available.
High-Resolution 1H NMR Analysis
No experimental data available.
13C NMR Spectral Interpretation
No experimental data available.
19F NMR for Fluorine Environment Analysis
No experimental data available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
No experimental data available.
Mass Spectrometry for Molecular Formula Confirmation
No experimental data available.
High-Resolution Mass Spectrometry (HRMS)
No experimental data available.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of infrared intensity versus wavenumber. For 1-Tert-butylsulfanyl-3-fluorobenzene, characteristic absorption bands would be expected for the aromatic ring, the C-F bond, the C-S linkage, and the tert-butyl group.
A hypothetical data table of prominent FT-IR peaks is presented below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |
| ~2960 | Strong | Asymmetric C-H stretching of CH₃ (tert-butyl) |
| ~2870 | Medium | Symmetric C-H stretching of CH₃ (tert-butyl) |
| ~1600-1580 | Medium | Aromatic C=C stretching |
| ~1480-1450 | Medium | Aromatic C=C stretching |
| ~1450 | Medium | Asymmetric C-H bending of CH₃ (tert-butyl) |
| ~1365 | Strong | Symmetric C-H bending of CH₃ (tert-butyl) |
| ~1250-1200 | Strong | Aromatic C-F stretching |
| ~1100-1000 | Medium | In-plane aromatic C-H bending |
| ~700-600 | Strong | C-S stretching |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further insights into the skeletal vibrations of the molecule.
A hypothetical data table of key Raman shifts is shown below.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3070 | Strong | Aromatic C-H stretching |
| ~2960 | Strong | Asymmetric C-H stretching of CH₃ (tert-butyl) |
| ~1600 | Strong | Aromatic ring stretching |
| ~1000 | Strong | Aromatic ring breathing mode |
| ~700 | Medium | C-S stretching |
| ~650 | Medium | C-S-C bending |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This would provide definitive information on the molecular geometry, conformation, and intermolecular interactions of this compound.
Determination of Molecular Geometry and Conformation
A crystallographic study would yield accurate bond lengths, bond angles, and torsion angles. These parameters would confirm the geometry of the benzene (B151609) ring, the C-F and C-S bond lengths, and the spatial orientation of the bulky tert-butyl group relative to the phenyl ring.
A hypothetical table of selected geometric parameters is provided below.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-F | ~1.36 |
| C-S | ~1.78 |
| S-C(tert-butyl) | ~1.85 |
| Aromatic C-C (avg.) | ~1.39 |
| Bond Angles (°) | |
| C-C-F | ~119 |
| C-C-S | ~121 |
| C-S-C(tert-butyl) | ~105 |
| Torsion Angles (°) | |
| C-C-S-C | ~±90 |
Analysis of Intermolecular Interactions in the Crystalline State
The packing of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, a variety of weak interactions would be expected to dictate the crystal packing, including van der Waals forces, dipole-dipole interactions arising from the polar C-F bond, and potentially weak C-H···F or C-H···π hydrogen bonds. Analysis of the crystal structure would reveal the nature and geometry of these contacts.
A hypothetical summary of intermolecular interactions is presented in the table below.
| Interaction Type | Donor-Acceptor | Distance (Å) |
| van der Waals | C···C, H···H | >3.4 |
| Dipole-Dipole | C-F···C-F | Variable |
| Weak C-H···F | C-H···F | ~2.4-2.7 |
| Weak C-H···π | C-H···(ring centroid) | ~2.8-3.0 |
Computational and Theoretical Investigations of 1 Tert Butylsulfanyl 3 Fluorobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the properties of 1-tert-butylsulfanyl-3-fluorobenzene. DFT calculations offer a balance between computational cost and accuracy, making it possible to model various aspects of the molecule's behavior.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is key to its properties. Using DFT methods, researchers can perform geometry optimization to find the most stable arrangement of atoms in the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
For this compound, a critical aspect of its structure is the orientation of the tert-butylsulfanyl group relative to the fluorobenzene (B45895) ring. Conformational analysis, often performed using DFT, reveals the different possible spatial arrangements (conformers) of the molecule and their relative energies. This analysis helps identify the most stable conformer, which is crucial for understanding the molecule's reactivity and spectroscopic properties. The rotational barrier around the C-S bond is a key parameter determined in these studies.
Table 1: Calculated Rotational Barrier for the C-S Bond in this compound This table presents hypothetical data for illustrative purposes.
| Computational Method | Basis Set | Rotational Barrier (kcal/mol) |
|---|---|---|
| B3LYP | 6-31G(d) | 5.8 |
| M06-2X | 6-311+G(d,p) | 6.2 |
| ωB97X-D | cc-pVTZ | 6.1 |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of this compound are central to its chemical behavior. DFT calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's reactivity and electronic transitions. researchgate.netbohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. nih.gov It illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the fluorine and sulfur atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the benzene (B151609) ring. researchgate.net
Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.
| Property | Value |
|---|---|
| HOMO Energy (eV) | -8.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 7.3 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. researchgate.netchemrxiv.org For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts are particularly valuable. idc-online.comnih.gov These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions. It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C-F | 163.5 | 162.8 |
| C-S | 138.2 | 137.5 |
| C-tert-butyl | 45.1 | 44.6 |
Mechanistic Probing of Chemical Transformations
Computational chemistry also plays a vital role in understanding the mechanisms of chemical reactions involving this compound.
Transition State Analysis for Key Reactions
When this compound undergoes a chemical reaction, it passes through a high-energy transition state. Identifying the structure and energy of this transition state is crucial for understanding the reaction's kinetics and mechanism. DFT calculations can be used to locate transition states on the potential energy surface. For instance, in an electrophilic aromatic substitution reaction on the fluorobenzene ring, computational methods can model the transition state leading to the formation of the sigma complex.
Reaction Pathway Elucidation
By mapping out the energies of reactants, intermediates, transition states, and products, computational chemistry can elucidate the entire reaction pathway. nih.gov This provides a detailed picture of how a reaction proceeds. For example, the mechanism of oxidation at the sulfur atom or nucleophilic aromatic substitution at the fluorine-bearing carbon can be investigated. These studies can reveal the most favorable reaction pathway and predict the regioselectivity of reactions.
Theoretical Insights into Reactivity and Selectivity
Computational and theoretical investigations provide a powerful lens through which to understand and predict the chemical behavior of this compound. By examining its electronic structure and energetic properties, we can gain significant insights into its reactivity towards various chemical transformations and the selectivity it is likely to exhibit. This analysis primarily draws upon principles of molecular orbital theory and the electronic effects of its substituents.
The reactivity of an aromatic compound is largely governed by the electron density of the benzene ring and the ability of the substituents to stabilize charged intermediates formed during a reaction. In this compound, two substituents with opposing electronic effects are present: the fluorine atom and the tert-butylsulfanyl group.
On the other hand, the tert-butylsulfanyl group, -S-C(CH₃)₃, has a more complex influence. The sulfur atom is less electronegative than a carbon atom and possesses lone pairs of electrons, allowing it to act as a resonance electron donor (+R). This effect tends to activate the aromatic ring towards electrophilic attack. However, the bulky tert-butyl group can introduce steric hindrance, which may influence the accessibility of certain positions on the ring to incoming reagents.
To quantify the reactivity and selectivity, computational methods such as Density Functional Theory (DFT) are employed. These methods allow for the calculation of various molecular properties that serve as reactivity descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density, often represented by Mulliken charges or electrostatic potential maps.
A higher HOMO energy is associated with a greater propensity to donate electrons, indicating increased reactivity towards electrophiles. The LUMO energy, conversely, indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.
The following table presents representative theoretical data for analogous compounds, which can be used to estimate the properties of this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Benzene | -9.24 | -0.84 | 8.40 | 0.00 |
| Fluorobenzene | -9.20 | -0.89 | 8.31 | 1.60 |
| Thioanisole (Methyl Phenyl Sulfide) | -8.15 | -0.65 | 7.50 | 1.33 |
| tert-Butyl Phenyl Sulfide (B99878) | Data not available | Data not available | Data not available | 1.49 |
| 3-Fluorothioanisole (cis-rotamer) | -8.12 (Calculated Adiabatic Ionization Energy: 65468 cm⁻¹) researchgate.net | Data not available | Data not available | Data not available |
Based on the data for analogous compounds, it is expected that the HOMO energy of this compound will be significantly higher than that of benzene and fluorobenzene, primarily due to the electron-donating nature of the sulfur atom. This would suggest a higher reactivity towards electrophiles compared to fluorobenzene. The HOMO-LUMO gap is anticipated to be smaller than that of benzene, indicating greater polarizability and reactivity.
The selectivity in electrophilic aromatic substitution can be predicted by considering the directing effects of the two substituents. Both the fluorine and the tert-butylsulfanyl group are ortho-, para-directing. In a 1,3-disubstituted benzene ring, the positions ortho and para to one group will overlap with the positions ortho and meta to the other.
For this compound, the positions are as follows:
Position 2: Ortho to the tert-butylsulfanyl group and ortho to the fluorine atom.
Position 4: Para to the fluorine atom and ortho to the tert-butylsulfanyl group.
Position 5: Meta to both groups.
Position 6: Ortho to the fluorine atom and para to the tert-butylsulfanyl group.
Both substituents will activate the positions ortho and para to themselves. Therefore, positions 2, 4, and 6 are expected to be the most susceptible to electrophilic attack. The tert-butylsulfanyl group is generally a stronger activating group than the weak deactivating effect of fluorine, so its directing influence is likely to be dominant. However, the steric bulk of the tert-butyl group may hinder attack at position 2. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6.
Mulliken charge analysis, a computational method to estimate partial atomic charges, can provide further insight into the regioselectivity. The carbon atoms with the most negative partial charges are the most likely sites for electrophilic attack. While specific data for the target molecule is unavailable, analysis of similar structures suggests that the carbon atoms at positions 4 and 6 would possess a higher negative charge density due to the combined resonance effects of the sulfur and fluorine atoms.
The following table summarizes the expected directing effects and likely sites of electrophilic attack.
| Position on Benzene Ring | Relation to -S-C(CH₃)₃ | Relation to -F | Expected Reactivity towards Electrophiles |
|---|---|---|---|
| 2 | ortho | ortho | Activated, but potentially sterically hindered |
| 4 | ortho | para | Strongly activated |
| 5 | meta | meta | Deactivated |
| 6 | para | ortho | Strongly activated |
Synthetic Applications and Future Directions in Chemical Research
Role as a Versatile Intermediate in Multi-step Organic Syntheses
The architecture of 1-tert-butylsulfanyl-3-fluorobenzene makes it a promising, albeit not yet widely documented, intermediate in organic synthesis. The interplay between the fluorine atom, which modulates the electronic properties of the aromatic ring, and the tert-butylsulfanyl group, which can serve as a masked thiol, opens up a variety of synthetic possibilities.
The development of novel fluorinated building blocks is crucial for the synthesis of next-generation pharmaceuticals and agrochemicals, as fluorine incorporation can significantly enhance metabolic stability and binding affinity. researchgate.netikprress.org While direct research on this compound as a precursor is limited, its structure logically points to its utility in this area. The tert-butyl group can act as a protecting group for the sulfur atom, which can be cleaved under specific conditions to unmask the highly reactive thiol functionality, yielding 3-fluorothiophenol (B1676560). This transformation makes this compound a stable and easily handleable source of a valuable fluorinated intermediate.
The resulting 3-fluorothiophenol is a versatile building block in its own right. It can undergo a variety of chemical transformations, allowing for the introduction of the 3-fluorophenylthio moiety into a wide range of complex molecules. For instance, it can participate in nucleophilic substitution reactions with alkyl halides or be used in metal-catalyzed cross-coupling reactions to form more complex aryl sulfides. researchgate.net
Table 1: Potential Transformations of this compound for the Synthesis of Fluorinated Building Blocks
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | Acid or Lewis Acid | 3-Fluorothiophenol | Intermediate for further functionalization |
| 3-Fluorothiophenol | Alkyl Halide, Base | Alkyl-(3-fluorophenyl)sulfide | Building block for complex molecules |
| 3-Fluorothiophenol | Aryl Halide, Catalyst (e.g., Cu, Pd) | Diaryl Sulfide (B99878) | Synthesis of functionalized aromatic compounds |
Sulfur-containing heterocycles are a prominent class of compounds with diverse biological activities and applications in materials science. The generation of 3-fluorothiophenol from this compound provides a direct entry point to the synthesis of a variety of these important ring systems.
For example, 3-fluorothiophenol can be condensed with carboxylic acids or their derivatives to form 2-substituted benzothiazoles, a scaffold present in many biologically active molecules. Similarly, it can be employed in reactions leading to the formation of benzothiophenes and other sulfur-containing fused ring systems. The presence of the fluorine atom on the benzene (B151609) ring can influence the reactivity and properties of the resulting heterocyclic compounds.
Potential in Materials Chemistry Research
The unique combination of fluorine and sulfur within this compound suggests its potential as a monomer or a precursor to monomers for the synthesis of advanced materials. Sulfur-containing polymers are known for their interesting optical and electronic properties, including high refractive indices and good thermal stability. rsc.orgresearchgate.netmdpi.comgoogle.comacs.org The incorporation of fluorine can further enhance these properties, for instance, by increasing the material's thermal and oxidative stability, as well as imparting hydrophobicity.
While no specific polymers derived from this compound have been reported, it is conceivable that it could be used to synthesize poly(phenylene sulfide) (PPS) type materials. The tert-butyl group could potentially be removed in situ during polymerization, or the corresponding dihalo- or dihydroxy- derivatives could be synthesized and used as monomers. The resulting fluorinated and sulfur-containing polymers could find applications in high-performance plastics, coatings, and electronic materials.
Future Research Avenues and Methodological Advancements
The exploration of this compound's full potential is still in its early stages. Several avenues of research could unlock its utility as a valuable chemical tool.
Future research should focus on:
Development of Efficient Synthetic Routes: Establishing high-yielding and scalable methods for the synthesis of this compound is a crucial first step.
Optimization of Deprotection Strategies: Investigating a range of conditions for the selective cleavage of the tert-butyl group to generate 3-fluorothiophenol will be essential for its use as an intermediate.
Exploration of Reactivity: A thorough study of the reactivity of the fluorinated aromatic ring, including its susceptibility to nucleophilic aromatic substitution and other functionalization reactions, would expand its synthetic utility.
Polymerization Studies: Investigating the potential of this compound and its derivatives as monomers for the creation of novel sulfur- and fluorine-containing polymers is a promising area for materials science.
Computational Modeling: Theoretical studies could provide valuable insights into the electronic properties, reactivity, and potential applications of this compound and its derivatives, guiding experimental work.
Q & A
Basic: What synthetic routes are recommended for 1-Tert-butylsulfanyl-3-fluorobenzene, and how can reaction conditions be optimized?
Methodological Answer:
- Route 1: Introduce the tert-butylsulfanyl group via nucleophilic substitution. Use 3-fluorobenzenethiol and tert-butyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C. Monitor progress via TLC .
- Route 2: Employ a thiol-ene reaction if pre-functionalized precursors are available. Optimize reaction time and catalyst (e.g., AIBN for radical initiation) to minimize side products.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity. Validate purity via ¹H NMR and GC-MS .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and tert-butyl group (δ 1.3 ppm, singlet). Use ¹⁹F NMR to confirm fluorine substitution (δ -110 to -120 ppm).
- IR Spectroscopy: Detect C-F stretch (~1250 cm⁻¹) and S-C absorption (~650 cm⁻¹).
- Mass Spectrometry: Confirm molecular ion [M⁺] at m/z 212.3 (C₁₀H₁₃FS). Cross-reference with computational predictions (e.g., Gaussian 09) .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric vs. Electronic Effects: The tert-butylsulfanyl group is electron-donating (+I effect) but sterically bulky, potentially hindering ortho-substitution. Fluorine is electron-withdrawing (-I), directing electrophiles to meta positions.
- Experimental Design: Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare yields using Pd(OAc)₂/XPhos catalysts. Use DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and predict regioselectivity .
Advanced: How can contradictions in reported physicochemical properties (e.g., solubility) be resolved?
Methodological Answer:
- Controlled Replication: Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere). Use HPLC to assess purity and Karl Fischer titration for water content.
- Meta-Analysis: Compare data from PubChem, ECHA, and CAS Common Chemistry. Apply statistical tools (e.g., ANOVA) to identify outliers. Reference iterative qualitative research frameworks for systematic discrepancy resolution .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Storage Conditions: Store in amber vials under N₂ at -20°C to prevent oxidation of the sulfanyl group.
- Decomposition Monitoring: Perform monthly ¹H NMR checks for new peaks (e.g., disulfide formation). Use accelerated stability studies (40°C/75% RH) to predict shelf life .
Advanced: Can computational methods predict regioselectivity in derivatization reactions?
Methodological Answer:
- DFT Modeling: Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess steric accessibility.
- Validation: Synthesize predicted derivatives (e.g., nitro-substituted analogs) and compare experimental vs. computed ¹³C NMR shifts (<2 ppm deviation acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
